N-hydroxy-N-methylfuran-2-carboxamide

Description

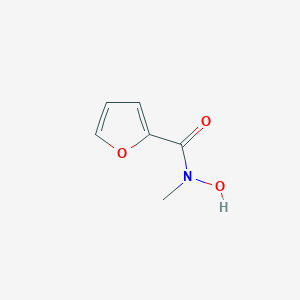

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAHIEOWHDMBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy N Methylfuran 2 Carboxamide

Established Synthetic Pathways for N-hydroxy-N-methylfuran-2-carboxamide and its Analogues

The construction of the this compound scaffold primarily relies on fundamental organic reactions, including amidation and routes involving hydroxylamine (B1172632) precursors.

Amidation Reactions for Carboxamide Formation

Amidation represents a direct and widely employed method for the formation of the carboxamide bond in this compound. This typically involves the reaction of a 2-furoic acid derivative with N-methylhydroxylamine.

A common approach is the activation of 2-furoic acid. The acid can be converted to a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with N-methylhydroxylamine. For instance, 2-furoyl chloride can be reacted with N-methylhydroxylamine in the presence of a base to neutralize the hydrogen chloride byproduct. google.com This method is analogous to the Schotten-Baumann reaction conditions used for synthesizing other furan-2-carboxamides. mdpi.com

Alternatively, coupling agents can be employed to facilitate the direct amidation of 2-furoic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active intermediate that is subsequently attacked by N-methylhydroxylamine. orientjchem.org Boron-based catalysts have also emerged as effective promoters for amidation reactions, offering an alternative to traditional coupling agents. ucl.ac.uk

Table 1: Representative Amidation Reactions for Furan-2-Carboxamide Synthesis

| 2-Furoic Acid Derivative | Amine | Coupling/Activating Agent | Base | Typical Solvent | Reference |

| 2-Furoyl chloride | Amino naphthol | - | Sodium carbonate | Water | google.com |

| 2-Furoic acid | Tryptamine | DCC/DMAP | - | - | orientjchem.org |

| 2-Furoyl chloride | 2,2-Diphenylethan-1-amine | - | Triethylamine | Dichloromethane | mdpi.com |

| 2-Furoic acid | Various amines | Boron-based catalysts | - | Various | ucl.ac.uk |

Hydroxylamine-Based Synthesis Routes

The synthesis of this compound can also be approached by forming the N-O bond at a different stage of the synthetic sequence. A key precursor for this route is N-methylhydroxylamine, which can be prepared and then acylated. The synthesis of protected N-methylhydroxylamine derivatives, such as N-Boc-N-methyl-O-tosyl hydroxylamine, has been documented. rsc.org This protected hydroxylamine can then be acylated with a 2-furoic acid derivative, followed by a deprotection step to yield the final product.

Another strategy involves the use of solid-phase synthesis, where a hydroxylamine group is attached to a solid support. google.com This allows for the sequential addition of the furan-2-carbonyl moiety and the methyl group, followed by cleavage from the resin to release the desired this compound. google.com This method is particularly useful for creating libraries of related compounds.

Advanced Synthetic Strategies and Catalytic Approaches

To improve efficiency, yield, and environmental impact, advanced synthetic methods have been developed for the synthesis of furan (B31954) carboxamides and related heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various furan-2-carboxamide derivatives. researchgate.netresearchgate.net The synthesis of this compound can be expedited by conducting the amidation reaction under microwave irradiation, which can enhance the rate of reaction between the 2-furoic acid derivative and N-methylhydroxylamine. researchgate.net The use of microwave assistance is a key component of green chemistry, often allowing for solvent-free conditions or the use of more environmentally benign solvents. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Furan Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

| Synthesis of quinolin-4-ylmethoxy-chromen-2/-4-ones | Conventional heating | 4 minutes, excellent yields | Shorter reaction time | nih.gov |

| Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide | High temperature, long reaction time | Mild conditions | Milder conditions | researchgate.net |

| Condensation of furan-2-carboxaldehydes | Thermal heating | Non-thermal irradiation | - | researchgate.net |

Stereoselective Synthesis and Chiral Induction

While specific literature on the stereoselective synthesis of this compound is not prevalent, general principles of asymmetric synthesis can be applied. If a chiral center is present in a substituent on the furan ring or in a more complex analogue, its stereochemistry can be controlled using chiral auxiliaries, catalysts, or starting materials. For related systems, stereoselective syntheses have been developed to control the configuration of newly formed stereocenters. For example, the synthesis of chiral derivatives of other heterocyclic compounds has been achieved through methods that simplify the separation of diastereomers, leading to pure enantiomers. evitachem.com Although not directly applied to the title compound, these methodologies provide a framework for potential future research into the stereocontrolled synthesis of its chiral analogues.

Derivatization Strategies for Structural Modification and Functional Enhancement

The furan ring and the carboxamide moiety of this compound offer several sites for derivatization to modify its properties.

A diversity-oriented synthesis approach can be employed to create a collection of furan-2-carboxamides with varied substituents. nih.gov This involves the bioisosteric replacement of parts of the molecule to explore the impact on its biological activity. nih.gov For instance, the furan ring can be substituted at the 5-position. Starting from 5-bromofuran-2-carbaldehyde, Suzuki-Miyaura cross-coupling reactions can introduce a variety of aryl groups. nih.gov The resulting 5-substituted furan-2-carbaldehyde can then be converted to the corresponding N-hydroxy-N-methylcarboxamide.

Furthermore, the amide nitrogen can be a point of modification. While the title compound has a methyl group, other alkyl or aryl groups could be introduced by using the corresponding substituted hydroxylamine in the synthesis. The synthesis of various carbamothioyl-furan-2-carboxamide derivatives demonstrates the feasibility of modifying the group attached to the carbonyl. mdpi.com These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for fine-tuning the properties of the molecule for specific applications.

N-Alkylation and N-Acylation Approaches

The N-hydroxy-N-methylamide group possesses a reactive hydroxyl group that can be targeted for alkylation and acylation reactions. These transformations provide a straightforward route to introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The alkylation of the hydroxyl group in N-hydroxy-N-alkylamides can be achieved under basic conditions to generate the corresponding O-alkylated products. The choice of base and alkylating agent is crucial to ensure selective O-alkylation over potential N-alkylation or other side reactions. Common alkylating agents such as alkyl halides (iodides, bromides) or sulfates can be employed in the presence of a suitable base.

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Notes |

| This compound | Methyl Iodide | NaH | THF | N-methoxy-N-methylfuran-2-carboxamide | O-methylation |

| This compound | Benzyl Bromide | K2CO3 | Acetonitrile (B52724) | N-benzyloxy-N-methylfuran-2-carboxamide | O-benzylation |

| This compound | Diethyl Sulfate | NaOH | Water/DCM | N-ethoxy-N-methylfuran-2-carboxamide | Phase-transfer conditions may be beneficial |

N-Acylation: The hydroxyl group can be readily acylated to form O-acyl derivatives using various acylating agents. Acid chlorides and anhydrides are commonly used in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid generated during the reaction. This reaction is typically high-yielding and allows for the introduction of a diverse array of acyl groups.

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Notes |

| This compound | Acetyl Chloride | Pyridine | DCM | O-acetyl-N-methylfuran-2-carboxamide | Exothermic reaction, requires cooling |

| This compound | Acetic Anhydride (B1165640) | Et3N | THF | O-acetyl-N-methylfuran-2-carboxamide | Generally milder than acetyl chloride |

| This compound | Benzoyl Chloride | DMAP, Et3N | Chloroform | O-benzoyl-N-methylfuran-2-carboxamide | DMAP as a catalyst can enhance reaction rate |

Furan Ring Functionalization

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the N-hydroxy-N-methylcarboxamide group. As an electron-withdrawing group, it is expected to direct incoming electrophiles primarily to the C4 and C5 positions of the furan ring. However, the inherent reactivity of the furan ring often favors substitution at the C5 position.

Common electrophilic substitution reactions that can be applied to the furan ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate. The reaction conditions need to be carefully controlled to avoid polymerization or degradation of the furan ring.

Halogenation: Halogenation with bromine or chlorine can be performed under mild conditions, often without a Lewis acid catalyst, due to the high reactivity of the furan ring. pearson.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring, typically at the C5 position. It is usually carried out using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride or tin(IV) chloride.

| Transformation | Reagent(s) | Position of Substitution | Product |

| Nitration | HNO3/H2SO4 | C5 | N-hydroxy-N-methyl-5-nitrofuran-2-carboxamide |

| Bromination | Br2 in Dioxane | C5 | 5-bromo-N-hydroxy-N-methylfuran-2-carboxamide |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | C5 | 5-acetyl-N-hydroxy-N-methylfuran-2-carboxamide |

Hydroxyl Group Modifications

Beyond simple alkylation and acylation, the N-hydroxyl group can undergo other important chemical transformations, providing access to a wider range of derivatives.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation activates the oxygen for subsequent nucleophilic substitution reactions.

Deoxygenation: The N-hydroxyl group can be removed through reductive deoxygenation reactions. This would lead to the formation of the corresponding N-methylfuran-2-carboxamide.

| Transformation | Reagent(s) | Product | Notes |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | O-tosyl-N-methylfuran-2-carboxamide | The product is a versatile intermediate for nucleophilic displacement. |

| Deoxygenation | PCl3 or other reducing agents | N-methylfuran-2-carboxamide | Reaction conditions need to be selected to avoid reduction of the furan ring. |

Structure Activity Relationships Sar and Pharmacophore Development

Correlating Structural Motifs with Biological Efficacy

The fundamental furan-2-carboxamide moiety serves as a critical pharmacophore, a molecular framework that carries the essential features for biological activity. Studies on various derivatives have highlighted the importance of the furan (B31954) ring, the carboxamide linker, and the N-substituents in mediating interactions with biological targets.

The furan ring, an aromatic heterocycle, is not merely a passive scaffold but an active participant in molecular interactions. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket.

The carboxamide linker (-C(=O)NH-) is a crucial element, providing a rigid and planar unit that can participate in hydrogen bonding through both its carbonyl oxygen (as an acceptor) and the amide hydrogen (as a donor). The geometry of this linker is pivotal in orienting the substituents on the furan ring and the nitrogen atom for optimal receptor engagement. In studies of related furan carboxamide derivatives, the amide linkage was found to influence anticancer and antibacterial activities. orientjchem.org

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the furan-2-carboxamide core can dramatically modulate biological activity. These effects can be broadly categorized as electronic and steric.

Electron-donating or electron-withdrawing groups on the furan ring can alter the electron density of the entire molecule, thereby influencing its ability to interact with biological targets. For instance, in a series of carbamothioyl-furan-2-carboxamide derivatives, the presence of electron-donor substituents on an attached phenyl ring was found to enhance anticancer activity. mdpi.com While not directly on the furan ring, this highlights the principle that modulating electronic properties can be a key strategy for improving efficacy.

The N-substituents on the carboxamide group also play a critical role. In the case of N-hydroxy-N-methylfuran-2-carboxamide, the N-hydroxy and N-methyl groups are defining features. The N-hydroxy group, in particular, introduces a key functional group capable of acting as both a hydrogen bond donor and acceptor, and it can also chelate metal ions, a common mechanism for enzyme inhibition. The N-methyl group provides a degree of steric bulk and modulates the electronic properties and rotational freedom around the C-N bond.

A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives demonstrated that substitutions at the 5-position of the furan ring are important for biological activity. orientjchem.org This suggests that modifications to the furan ring of this compound could be a viable strategy for optimizing its biological profile.

Table 1: Influence of Substituent Groups on the Biological Activity of Furan Carboxamide Derivatives

| Compound Class | Substituent Modification | Observed Impact on Biological Activity | Reference |

| Carbamothioyl-furan-2-carboxamides | Electron-donating groups on N-phenyl ring | Increased anti-cancer activity | mdpi.com |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Amide linkage vs. other linkers | Modulated anticancer and antibacterial activities | orientjchem.org |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Substitution at the 5-position of the furan ring | Important for biological activity | orientjchem.org |

This table is illustrative of general principles observed in related furan carboxamide series, as direct SAR data for this compound is not extensively available.

Conformational Analysis and its Influence on Receptor Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a receptor. For this compound, the rotational freedom around the single bonds connecting the furan ring to the carboxamide group and the N-methyl and N-hydroxy groups to the nitrogen atom allows for a range of possible conformations.

A detailed conformational analysis of the closely related N-methylfuran-2-carboxamide revealed that the molecule's conformational preferences are governed by a delicate interplay of factors, including intramolecular hydrogen bonding and solvent polarity. nih.gov It was found that an eclipsed conformation, where the furan oxygen and the carbonyl oxygen are on the same side, is stabilized by an intramolecular hydrogen bond between the amide N-H and the furan oxygen. nih.gov

In this compound, the presence of the N-hydroxy group introduces an additional layer of complexity and potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl hydrogen and the carbonyl oxygen, or between the hydroxyl hydrogen and the furan oxygen, depending on the rotation around the C-N bond. Such interactions would significantly influence the molecule's preferred conformation in solution and, consequently, its bioactive conformation when interacting with a receptor. The polarity of the surrounding environment (e.g., the solvent or the receptor binding pocket) would also play a crucial role in determining which conformation is energetically most favorable.

Design Principles for Optimized this compound Analogues

Based on the structural understanding of the furan-2-carboxamide scaffold, several design principles can be proposed for the development of optimized analogues of this compound.

Modification of the Furan Ring: Introduction of small alkyl or halogen substituents at the 4- and 5-positions of the furan ring could be explored to probe for additional hydrophobic interactions within a binding pocket and to modulate the electronic properties of the ring system.

Variation of the N-Substituents: While the N-hydroxy group is likely a key pharmacophoric feature, exploring small alkyl groups other than methyl on the nitrogen could fine-tune steric interactions and lipophilicity. However, any modification would need to consider the potential impact on the crucial conformational preferences.

Conformational Constraint: Introducing cyclic structures or rigid linkers to restrict the conformational flexibility of the molecule could lock it into a bioactive conformation, potentially increasing potency and selectivity. This is a common strategy in drug design to reduce the entropic penalty of binding.

The rational design of more potent and selective analogues of this compound will depend on a thorough understanding of its target and the specific interactions it makes within the binding site. The principles outlined above provide a framework for systematic structural modifications aimed at enhancing its therapeutic potential.

Molecular Mechanisms of Action and Cellular Target Identification

Elucidation of Specific Protein-Ligand Interactions

Detailed experimental studies, such as X-ray crystallography or co-immunoprecipitation followed by mass spectrometry, would be required to definitively identify the protein targets of N-hydroxy-N-methylfuran-2-carboxamide and elucidate the specific interactions. However, based on its chemical structure, a primary hypothetical target class is the zinc-dependent histone deacetylases (HDACs).

The interaction with HDACs would likely involve the hydroxamic acid moiety chelating the zinc ion within the enzyme's active site. This bidentate coordination, involving both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid, is a hallmark of many known HDAC inhibitors. The furan (B31954) ring and the N-methyl group would occupy adjacent hydrophobic pockets in the active site, contributing to the binding affinity and selectivity for specific HDAC isoforms.

Table 1: Postulated Key Interactions in Protein-Ligand Binding

| Interacting Group of Ligand | Potential Interacting Residue/Component of Protein Target (HDAC) | Type of Interaction |

| Hydroxamic Acid (-C(=O)N(OH)-) | Zinc (Zn²⁺) ion in the active site | Coordination/Chelation |

| Carbonyl Oxygen | Histidine, Aspartate, or Tyrosine residues | Hydrogen Bonding |

| Hydroxyl Group | Histidine or other active site residues | Hydrogen Bonding |

| Furan Ring | Phenylalanine, Tyrosine, or Leucine residues | Hydrophobic (π-stacking) |

| N-methyl Group | Valine, Isoleucine, or Leucine residues | Hydrophobic Interaction |

This table represents a hypothetical model based on known interactions of other hydroxamic acid-based HDAC inhibitors.

Intracellular Signaling Pathway Modulation

Should this compound function as an HDAC inhibitor, it would be expected to modulate several critical intracellular signaling pathways. HDACs are known to deacetylate not only histones but also a variety of non-histone proteins, including key signaling molecules.

For instance, the inhibition of HDACs can lead to the hyperacetylation and subsequent activation or stabilization of tumor suppressor proteins like p53. This would, in turn, influence the p53 signaling pathway, potentially leading to cell cycle arrest or apoptosis.

Furthermore, signaling pathways such as the PI3K/Akt and MAPK/ERK pathways could be affected. HDACs are known to interact with and regulate the activity of components within these pathways. By inhibiting HDACs, this compound could indirectly influence the phosphorylation status and activity of key kinases and transcription factors downstream of these pathways, thereby impacting cellular processes like proliferation, survival, and differentiation. However, without direct experimental evidence, the specific pathways modulated by this compound remain speculative.

Gene Expression and Epigenetic Modifications (e.g., Histone Acetylation)

The most direct and well-established consequence of HDAC inhibition is the alteration of gene expression through epigenetic mechanisms. Histone acetylation is a key epigenetic mark associated with a more open chromatin structure (euchromatin), which is generally permissive for transcription.

By inhibiting HDACs, this compound would be expected to increase the global levels of histone acetylation, particularly on the lysine (B10760008) residues of histone tails (e.g., H3K9ac, H3K27ac, H4K16ac). This increase in acetylation would neutralize the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin state.

This altered chromatin landscape would allow for the binding of transcription factors and the transcriptional machinery to the promoter and enhancer regions of previously silenced genes. Consequently, this could lead to the re-expression of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis, which are often silenced in cancer cells. The specific set of genes upregulated by this compound would depend on the cellular context and its selectivity towards different HDAC isoforms.

Interactions with Cellular Macromolecules (e.g., DNA binding, protein adduction)

Beyond its potential role as an enzyme inhibitor, the possibility of this compound interacting with other cellular macromolecules exists, although it is less likely to be its primary mechanism of action.

DNA Binding: While some small molecules can intercalate into the DNA helix or bind to its grooves, there is no structural indication that this compound would act as a potent DNA binder. Its structure lacks the planar polycyclic aromatic systems typical of classical DNA intercalators.

Protein Adduction: Protein adduction typically involves the formation of covalent bonds between a reactive molecule and a protein. The furan ring can, under certain metabolic activation conditions, be converted into reactive intermediates that can form adducts with proteins. However, whether this compound undergoes such bioactivation is unknown. The hydroxamic acid moiety itself is not typically associated with covalent protein adduction under physiological conditions; its primary role is in metal chelation.

Pharmacokinetic, Metabolic, and Toxicological Considerations in Research

Absorption, Distribution, and Elimination (ADE) Studies

Specific studies on the absorption, distribution, and elimination (ADE) of N-hydroxy-N-methylfuran-2-carboxamide have not been documented in publicly available literature. However, based on its molecular structure, certain general pharmacokinetic behaviors can be anticipated. As a relatively small molecule, it would likely be absorbed from the gastrointestinal tract. Following absorption, its distribution throughout the body would be influenced by its physicochemical properties, such as lipophilicity and plasma protein binding.

In studies of structurally related furan (B31954) compounds, such as 2-methylfuran (B129897), distribution has been observed in various tissues, with the highest concentrations typically found in the liver, followed by the kidney and lung. nih.gov For instance, after administration of radiolabeled 2-methylfuran to rats, the highest amount of radioactivity was detected in the liver. nih.gov This organ-specific accumulation is often linked to the primary sites of metabolism. Elimination would likely occur following metabolic conversion to more water-soluble compounds, which are then excreted via urine or bile.

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is predicted to be heavily influenced by its furan moiety, a structure known to undergo metabolic activation to reactive intermediates.

The liver is the principal site for the metabolism of many foreign compounds (xenobiotics), a process largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For furan and its derivatives, CYP enzymes, particularly CYP2E1, are known to be centrally involved in their metabolism. It is therefore highly probable that this compound is also a substrate for hepatic CYP enzymes. Studies on 2-methylfuran have demonstrated that its toxicity is dependent on metabolism, with inducers of cytochrome P450, such as phenobarbital, enhancing its toxic effects, while inhibitors like N-octylimidazole reduce them. nih.gov This strongly suggests a critical role for CYP-mediated bioactivation.

A key feature of furan metabolism is the generation of reactive metabolites. The oxidative metabolism of the furan ring by cytochrome P450 enzymes leads to the formation of a highly reactive α,β-unsaturated dicarbonyl species. In the case of furan itself, this reactive metabolite is cis-2-butene-1,4-dial. For 2-methylfuran, the analogous reactive metabolite is 3-acetylacrolein. nih.gov These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA. nih.gov This process of bioactivation is considered a crucial step in initiating the toxic effects associated with furan compounds. It is therefore anticipated that the metabolism of this compound would also lead to the formation of a reactive, unsaturated dicarbonyl metabolite, driving its potential toxicity.

Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a significant role in the detoxification of reactive electrophiles. nih.gov The reactive dicarbonyl metabolites generated from furan compounds are known to be substrates for glutathione S-transferases (GSTs), which catalyze their conjugation to GSH. nih.govnih.gov This conjugation reaction generally leads to the formation of a more water-soluble and less toxic compound that can be readily eliminated from the body. However, it has also been noted that glutathione conjugation can, in some instances, lead to the formation of toxic conjugates, a process known as bioactivation. nih.gov In studies with 2-methylfuran, a depletion of liver glutathione levels was observed following its administration, indicating that GSH is consumed in the detoxification process. nih.gov Therefore, the metabolic fate and safety profile of this compound would likely be influenced by the efficiency of its reactive metabolite's conjugation with glutathione.

Toxicological Mechanisms and Risk Assessment

The toxicological profile of this compound is expected to be closely linked to the bioactivation of its furan ring and the subsequent interaction of reactive metabolites with cellular components.

The liver is a primary target for furan-induced toxicity due to its high concentration of CYP enzymes that mediate the bioactivation process. nih.gov Furan is a known hepatotoxicant and has been shown to cause liver cancer in animal models. nih.gov The hepatotoxicity is attributed to the covalent binding of the reactive metabolite, cis-2-butene-1,4-dial, to hepatic proteins and DNA, leading to cellular dysfunction, necrosis, and, with chronic exposure, cancer. nih.gov

Similarly, 2-methylfuran has been shown to induce centrilobular necrosis in the liver of rats. nih.gov The severity of this liver damage correlates with the extent of covalent binding of 2-methylfuran-derived metabolites to liver proteins and DNA. nih.gov Given these precedents, it is reasonable to hypothesize that this compound may also exhibit hepatotoxicity as a primary toxicological concern. The extent of this toxicity would depend on the rate of its metabolic activation in the liver versus the rate of detoxification via pathways such as glutathione conjugation.

Data Tables

Table 1: Predicted Metabolic and Toxicological Profile of this compound Based on Analogy with Furan Derivatives

| Parameter | Predicted Outcome for this compound | Basis of Prediction (Analogous Compounds) | Reference |

| Primary Site of Metabolism | Liver | Furan, 2-Methylfuran | nih.gov |

| Key Metabolic Enzymes | Cytochrome P450 (likely CYP2E1) | Furan, 2-Methylfuran | nih.gov |

| Metabolic Process | Bioactivation via oxidative ring opening of the furan moiety | Furan, 2-Methylfuran | nih.gov |

| Reactive Metabolite | α,β-Unsaturated dicarbonyl species | cis-2-butene-1,4-dial (from Furan), 3-acetylacrolein (from 2-Methylfuran) | nih.gov |

| Detoxification Pathway | Glutathione (GSH) conjugation | 2-Methylfuran | nih.gov |

| Primary Target Organ for Toxicity | Liver (Hepatotoxicity) | Furan, 2-Methylfuran | nih.govnih.gov |

| Mechanism of Toxicity | Covalent binding of reactive metabolite to cellular macromolecules (protein, DNA) | 2-Methylfuran | nih.gov |

Genotoxicity and DNA Adduct Formation

The genotoxic potential of furan-containing compounds is a significant area of toxicological research. The furan ring itself is subject to metabolic activation, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA.

Metabolic Activation and Reactive Intermediates The primary mechanism for furan-induced toxicity is believed to be its metabolic activation by cytochrome P450 enzymes. nih.gov This process can generate a highly reactive and cytotoxic metabolite, identified as cis-2-butene-1,4-dial. nih.gov This electrophilic intermediate is capable of forming covalent bonds with cellular components. The inherent reactivity of this metabolite likely accounts for the observed binding of furan to proteins and its potential to interact with DNA. nih.goveuropa.eu

DNA Adducts While direct studies on DNA adduct formation by this compound are not specified in the provided literature, the behavior of other N-hydroxy compounds offers critical insights. Carcinogenic N-hydroxy metabolites, such as those derived from aromatic amines, are known to form covalent adducts with DNA. nih.govnih.gov These reactions often occur at the C-8 and N2 positions of guanine (B1146940) residues within the DNA structure. nih.gov For instance, N-hydroxy-2-naphthylamine reacts with DNA to form several adducts, including 1-(deoxyguanosin-N2-yl)-2-NA and a derivative of N-(deoxyguanosin-8-yl)-2-NA. nih.gov Similarly, the N-hydroxy metabolites of food mutagens IQ and MeIQx form stable adducts at the C8 and N2 positions of guanine. nih.gov The formation of such adducts is a critical initiating event in chemical carcinogenesis, as they can lead to mutations if not repaired before DNA replication. The FURAN-RA project has confirmed the DNA-binding capability and genotoxicity of furan, laying a foundation for understanding its mode of action in carcinogenesis. europa.eu

However, it is noteworthy that not all furan derivatives exhibit genotoxic mechanisms. A study on 2-methylfuran (2-MF) found that while it suggested hepatocarcinogenicity in rats, there was no corresponding increase in in vivo mutagenicity in the liver, implying that its carcinogenic effects may not involve direct genotoxicity. nih.gov

Carcinogenesis Potential of Furan Derivatives

Based on extensive studies in experimental animals, furan is reasonably anticipated to be a human carcinogen. nih.gov The carcinogenic risk of furan derivatives is a major consideration in their toxicological assessment.

Evidence from Animal Studies Oral administration of furan has been shown to induce tumors at multiple sites in both rats and mice. nih.gov Key findings from these studies are summarized below:

Hepatocellular Tumors: Long-term exposure to furan caused benign and malignant liver tumors (hepatocellular adenoma or carcinoma) in both sexes of rats and mice. nih.gov

Bile-Duct Cancer: Furan administration also led to cholangiocarcinoma (bile-duct cancer) in male and female rats. nih.gov

Other Cancers: Mononuclear-cell leukemia was observed in rats of both sexes, and benign adrenal-gland tumors were found in mice. nih.gov

The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen based on this sufficient evidence from animal studies. europa.eu The mechanism is thought to be linked to the metabolic generation of the reactive cis-2-butene-1,4-dial, which causes cytotoxicity and stimulates cell proliferation, thereby increasing the probability of tumor development. nih.gov

Table 1: Summary of Furan Carcinogenicity in Rodents

| Species | Sex | Route of Administration | Tumor Site | Tumor Type |

|---|---|---|---|---|

| Rat | Male & Female | Gavage | Liver | Hepatocellular Adenoma/Carcinoma, Cholangiocarcinoma |

| Rat | Male & Female | Gavage | Blood | Mononuclear-cell Leukemia |

| Mouse | Male & Female | Gavage | Liver | Hepatocellular Adenoma/Carcinoma |

| Mouse | Male & Female | Gavage | Adrenal Gland | Pheochromocytoma (benign) |

Data sourced from the National Toxicology Program (NTP) Technical Report Series no. 402. nih.gov

Interestingly, while the parent furan structure is associated with carcinogenicity, research has also explored the anti-cancer potential of novel, synthetically modified furan-2-carboxamide derivatives, which have shown activity against various human cancer cell lines. nih.govmdpi.com This highlights the diverse biological effects of this class of compounds, where specific substitutions can dramatically alter their properties from carcinogenic to potentially therapeutic.

Structural Alerts and Toxicity Avoidance Strategies

In modern drug discovery and chemical safety assessment, the concept of "structural alerts" or "toxicophores" is used to identify molecular substructures that are associated with a risk of toxicity.

The Furan Ring as a Structural Alert The furan ring is a well-recognized structural alert. nih.govacs.org It is known that this chemical moiety can be metabolically activated, typically through epoxidation by cytochrome P450 enzymes, to form reactive metabolites that can cause toxicity. acs.orgnih.gov These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to adverse outcomes. researchgate.net Approximately 78–83% of drugs associated with a high incidence of idiosyncratic adverse drug reactions contain such structural alerts. nih.gov

Context-Dependent Toxicity and Avoidance Strategies A crucial point is that the toxicity associated with a structural alert is not guaranteed but is highly conditional. nih.govnih.gov Whether a furan-containing compound becomes harmful depends on a balance of factors, including its specific metabolic pathways, the reactivity of its metabolites, and the efficiency of competing detoxification pathways. acs.orgnih.gov

To manage these risks, several strategies are employed:

Computational Modeling: Advanced computational tools, such as the XenoSite metabolism models, can now predict the likelihood that a structural alert within a specific molecule will be bioactivated. acs.orgnih.gov These models can differentiate between furan-containing drugs that are bioactivated and those that are not with a high degree of accuracy. acs.org This allows researchers to prioritize compounds with a lower predicted risk early in the discovery process.

Chemical Modification: A common strategy is to chemically modify a lead compound to remove or alter the structural alert. nih.gov This can minimize the risk of forming reactive metabolites. However, this is not always a viable option, as the alert may be an integral part of the pharmacophore required for the compound's desired biological activity. nih.gov

Preclinical Pharmacological Safety Studies

Before a compound can be considered for human use, it must undergo rigorous preclinical pharmacological safety studies. While specific data for this compound is not available in the provided results, the general framework for such studies can be outlined based on its chemical structure and the known toxicities of furan derivatives.

The objective of these studies is to identify potential adverse effects on major physiological systems. Given the furan moiety, a key focus would be on hepatotoxicity.

Core Components of Preclinical Safety Assessment:

General Toxicity Studies: Repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) are standard. epa.gov These studies would evaluate for any adverse effects on the liver, kidneys, blood, and other organ systems. epa.gov For a furan derivative, particular attention would be paid to liver function tests (e.g., serum alkaline phosphatase) and histopathological examination for lesions like cholangiofibrosis, as seen with 2-methylfuran. nih.gov

Genotoxicity Assays: A battery of in vitro and in vivo tests is conducted to assess mutagenic and clastogenic potential. This is especially critical for a compound with a structural alert for genotoxicity.

Carcinogenicity Studies: Long-term carcinogenicity bioassays in rodents may be required, particularly if the compound is intended for chronic use or if there are findings from earlier studies (like genotoxicity or sustained cell proliferation) that raise concern. nih.gov

Safety Pharmacology: These studies investigate potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

In drug development, if safety issues arise, medicinal chemists may attempt to mitigate them through structural modifications. For example, if a compound shows poor solubility leading to precipitation and organ toxicity, its structure can be altered to improve this property and overcome the safety obstacle. nih.gov

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, specific studies applying these methods to N-hydroxy-N-methylfuran-2-carboxamide have not been identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on this compound, detailing its electronic structure and reactivity, were found in the reviewed literature. Such studies would typically provide insights into the molecule's stability, charge distribution, and potential reaction pathways.

HOMO-LUMO Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. There are no available studies that specifically report the HOMO-LUMO gap or the spatial distribution of these frontier orbitals for this compound.

Molecular Docking and Dynamics Simulations

These computational techniques are vital for predicting how a molecule might interact with a biological target. No research articles detailing molecular docking or dynamics simulations specifically for this compound could be located.

Ligand-Receptor Interaction Modeling

There is no available research that models the specific interactions between this compound and any biological receptors. Such studies would be instrumental in predicting its potential pharmacological targets and binding affinity.

Conformational Analysis

A conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative energies. No studies were found that specifically investigate the conformational landscape of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are used to correlate the chemical structure of a compound with its biological activity. A search for QSAR models developed for or including this compound did not yield any specific results.

ADMET Prediction and Drug-Likeness Assessment

In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological properties is crucial to de-risk its development trajectory. In silico ADMET prediction and drug-likeness assessments are computational methods that provide valuable insights into a molecule's potential to be a successful drug. These predictions are based on the compound's structure and its physicochemical properties.

For the purpose of this illustrative analysis, we will consider a representative set of furan-containing compounds from a study on substituted phenyl and furan (B31954) ring-containing thiazole Schiff base derivatives, which have undergone in silico ADMET and drug-likeness evaluation. nih.gov

The ADMET profile of a potential drug candidate is a critical determinant of its clinical success. Computational models are employed to predict these properties, offering a preliminary screen before more resource-intensive in vitro and in vivo studies are conducted. The key parameters evaluated include:

Absorption: This pertains to how well a drug is absorbed into the bloodstream, typically after oral administration. Important predicted parameters include Caco-2 cell permeability and human intestinal absorption (HIA).

Distribution: This describes how a drug spreads throughout the body's tissues and fluids. Key considerations are plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: This refers to the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: This is the process by which a drug and its metabolites are removed from the body.

Toxicity: This involves the prediction of potential toxic effects, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Below is an interactive data table with predicted ADMET properties for a selection of illustrative furan derivatives.

| Compound ID | Caco-2 Permeability (logPapp in 10^-6 cm/s) | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Penetration | CYP2D6 Inhibitor | Ames Test | hERG Inhibition |

| Derivative A | 0.95 | 92.5 | Yes | No | No | Low Risk |

| Derivative B | 0.88 | 90.1 | Yes | Yes | No | Low Risk |

| Derivative C | 1.02 | 95.3 | Yes | No | No | Medium Risk |

| Derivative D | 0.75 | 88.7 | No | No | Yes | Low Risk |

This is a representative data table based on studies of other furan derivatives and does not represent data for this compound.

From this illustrative data, we can infer that most of these derivatives exhibit good predicted intestinal absorption. Some are predicted to cross the blood-brain barrier, which could be a desirable or undesirable trait depending on the intended therapeutic target. The potential for CYP enzyme inhibition and toxicity varies among the derivatives, highlighting the importance of these early computational assessments in identifying potential liabilities.

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most well-known. Other commonly used filters include Ghose's filter and Veber's rule. These rules are based on the analysis of the physicochemical properties of known orally bioavailable drugs.

The key parameters for these rules are:

Molecular Weight (MW): Influences absorption and distribution.

LogP: A measure of lipophilicity, which affects solubility and permeability.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

Hydrogen Bond Acceptors (HBA): The number of N and O atoms.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Number of Rotatable Bonds (nRotb): Relates to molecular flexibility.

An interactive data table below summarizes the drug-likeness properties for the same set of illustrative furan derivatives.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations | Ghose's Filter Violations | Veber's Rule Violations |

| Derivative A | 325.4 | 3.1 | 1 | 5 | 0 | 0 | 0 |

| Derivative B | 345.8 | 3.5 | 2 | 6 | 0 | 0 | 0 |

| Derivative C | 389.9 | 4.2 | 1 | 6 | 0 | 0 | 0 |

| Derivative D | 412.3 | 4.8 | 2 | 7 | 0 | 0 | 0 |

This is a representative data table based on studies of other furan derivatives and does not represent data for this compound.

In this illustrative example, all the furan derivatives adhere to Lipinski's Rule of Five, suggesting they possess physicochemical properties consistent with those of orally bioavailable drugs. They also pass Ghose's and Veber's rules, further strengthening their drug-like profile. These assessments are valuable in the early stages of drug discovery to prioritize compounds with a higher probability of success in later development phases.

Analytical Methodologies and Characterization Techniques in Research

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of N-hydroxy-N-methylfuran-2-carboxamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

In a typical ¹H NMR spectrum of a furan (B31954) derivative, the protons on the furan ring would appear as distinct signals in the aromatic region of the spectrum. chemicalbook.com The chemical shifts and coupling constants of these protons would be indicative of their relative positions on the furan ring. For instance, in related furan-2-carboxamide derivatives, the furan ring protons often exhibit characteristic coupling patterns. rsc.org The N-methyl group would be expected to produce a singlet in the upfield region of the spectrum. The hydroxyl proton, being exchangeable, might appear as a broad singlet, and its position could be concentration and solvent dependent.

Predicted ¹³C NMR Data for this compound

This data is predicted and has not been experimentally verified.

| Atom No. | Predicted Chemical Shift (ppm) |

| C=O | Data not available |

| Furan C2 | Data not available |

| Furan C3 | Data not available |

| Furan C4 | Data not available |

| Furan C5 | Data not available |

| N-CH₃ | Data not available |

Source: Based on general knowledge of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the amide carbonyl group (C=O stretch), the furan ring (C-O and C=C stretching), and the N-methyl group (C-H stretch).

The O-H stretching vibration would likely appear as a broad band in the region of 3500-3200 cm⁻¹. vscht.cz The amide carbonyl (C=O) stretching absorption is typically strong and would be expected in the range of 1700-1650 cm⁻¹. The furan ring itself would give rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C and C-O stretching vibrations in the fingerprint region (below 1600 cm⁻¹). vscht.cz

Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C-H (furan) | ~3100 |

| C-H (methyl) | ~2950 |

| C=O (amide) | 1700 - 1650 |

| C=C (furan ring) | ~1600 - 1450 |

| C-O (furan ring) | ~1250 - 1050 |

Source: Based on general principles of IR spectroscopy. vscht.cz

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. mdpi.com For this compound (molecular formula C₆H₇NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (141.12 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments such as the hydroxyl group, the methyl group, or parts of the furan ring. While a specific mass spectrum for this compound is not available, analysis of related furan derivatives by GC-MS has been documented. mdpi.com

Chromatographic Techniques for Purity and Analysis (HPLC, LC-MS)

Chromatographic methods are crucial for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound. A suitable HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification. The purity would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. While a specific HPLC method for this compound is not described in the literature, methods for the analysis of other furan derivatives are well-established. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures. nih.gov In an LC-MS analysis of this compound, the compound would first be separated by the LC column, and the eluent would then be introduced into the mass spectrometer. The mass spectrometer would provide both the retention time and the mass spectrum of the compound, allowing for highly specific and sensitive detection. LC-MS/MS, a tandem mass spectrometry technique, could be employed for even greater selectivity and for structural elucidation of metabolites in biological samples. nih.gov

Crystallographic Analysis

X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While no crystallographic data for this compound has been found in the reviewed literature, studies on related furan-2-carboxamide derivatives have utilized this technique to elucidate their solid-state structures. For example, the crystal structure of N-(diethylcarbamothioyl)furan-2-carboxamide has been determined, revealing the planarity of the furan ring with the carboxamide moiety and the presence of intermolecular hydrogen bonding. This provides a model for the type of structural information that could be obtained for this compound.

Future Perspectives and Translational Research Opportunities for N Hydroxy N Methylfuran 2 Carboxamide

Development of Novel Therapeutic Agents

The primary impetus for the investigation of N-hydroxy-N-methylfuran-2-carboxamide lies in its potential as a progenitor for novel therapeutic agents. The parent compound, N-hydroxyfuran-2-carboxamide, has been identified as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. evitachem.com Dysregulation of HDAC activity is implicated in a variety of diseases, most notably cancer. The hydroxamic acid moiety (-CONHOH) is a key pharmacophore responsible for chelating the zinc ion in the active site of HDACs, thereby inhibiting their function.

The introduction of a methyl group on the nitrogen atom of the hydroxamic acid in this compound could modulate its pharmacological properties in several ways. It may influence the compound's binding affinity and selectivity for different HDAC isoforms, potentially leading to a more targeted therapeutic effect with a reduced side-effect profile. Furthermore, the N-methyl group could enhance the metabolic stability of the compound, improving its pharmacokinetic parameters.

Future research should, therefore, focus on the synthesis and in-vitro evaluation of this compound and its derivatives against a panel of cancer cell lines. Studies have demonstrated that various furan-carboxamide derivatives exhibit significant anti-proliferative and cytotoxic effects against cancer cells. researchgate.netmdpi.com For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown promising anti-cancer activity against hepatocellular carcinoma and other cancer cell lines. mdpi.com Building on these findings, the therapeutic potential of this compound could be explored for various malignancies.

Exploration of New Biological Targets

Beyond its anticipated role as an HDAC inhibitor, this compound may interact with other biological targets, opening up new avenues for therapeutic intervention. The furan (B31954) ring system is a versatile scaffold known to interact with a wide range of biological macromolecules.

A systematic approach to target identification would involve high-throughput screening of this compound against a broad panel of enzymes and receptors. Computational methods, such as molecular docking and virtual screening, can also be employed to predict potential binding partners. nih.gov For example, computational studies on other furan derivatives have suggested potential interactions with targets like human acetylcholinesterase and various bacterial enzymes. nih.gov

The exploration of new biological targets for this compound could lead to its development for a diverse range of diseases beyond cancer, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. The structural alerts within the molecule, such as the furan ring and the hydroxamic acid group, suggest a rich potential for diverse biological activities that warrant thorough investigation.

Combination Therapies and Drug Repurposing

In modern pharmacology, combination therapies are increasingly becoming the standard of care, particularly in oncology. The rationale is to target multiple signaling pathways simultaneously to enhance therapeutic efficacy and overcome drug resistance. This compound, with its potential as an HDAC inhibitor, is a prime candidate for inclusion in combination therapy regimens.

HDAC inhibitors have been shown to synergize with a variety of other anticancer agents, including cytotoxic chemotherapy, radiation therapy, and targeted therapies. Future pre-clinical studies should investigate the synergistic effects of this compound with existing anticancer drugs. These studies would involve in-vitro and in-vivo models to determine optimal drug ratios and scheduling.

Furthermore, the concept of drug repurposing, or finding new uses for existing compounds, offers a time and cost-efficient strategy for drug development. As the biological activities of this compound are further elucidated, opportunities for its repurposing for non-cancer indications may arise. A thorough understanding of its mechanism of action and off-target effects will be crucial for identifying such opportunities.

Advanced Delivery Systems and Nanotechnology Approaches

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems and nanotechnology offer promising strategies to overcome the pharmacokinetic and pharmacodynamic challenges associated with small molecule drugs like this compound.

Encapsulation of this compound within nanoparticles, liposomes, or other nanocarriers could offer several advantages. These include improved solubility and stability, prolonged circulation time, and targeted delivery to specific tissues or cells. For instance, nanoparticles can be functionalized with targeting ligands that recognize receptors overexpressed on cancer cells, thereby enhancing the drug's therapeutic index.

Future research in this area should focus on the development and characterization of various nanoformulations of this compound. These studies would involve assessing the physicochemical properties of the formulations, their drug release kinetics, and their efficacy and toxicity in pre-clinical models.

Sustainable Synthesis and Green Chemistry Initiatives

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact of chemical processes. The development of sustainable and efficient synthetic routes for this compound is a crucial aspect of its long-term viability as a therapeutic agent.

Traditional methods for the synthesis of furan derivatives can involve harsh reagents and generate significant waste. Future research should focus on developing greener synthetic methodologies. This could include the use of renewable starting materials, biocatalysis, and solvent-free reaction conditions. For example, 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from biomass, can serve as a precursor for the synthesis of various furan derivatives. researchgate.net

Moreover, the exploration of one-pot synthesis strategies and the use of recyclable catalysts can further enhance the sustainability of the manufacturing process. By embracing green chemistry principles from the outset of its development, the environmental footprint associated with the production of this compound can be significantly reduced.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N-hydroxy-N-methylfuran-2-carboxamide and related analogs?

- Answer : A common approach involves reacting furan-2-carbonyl chloride derivatives with hydroxylamine or methylamine under controlled conditions. For example, analogous compounds (e.g., anthraquinone-linked furyl-carboxamides) are synthesized by refluxing 2-furoyl chloride with amines (e.g., 2-aminoanthraquinone) at 120°C for 18 hours, followed by recrystallization from chloroform/methanol . Solvent selection (e.g., 1,4-dioxane) and prolonged stirring (24 hours) are critical for yield optimization. Structural confirmation typically employs -NMR, -NMR, and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- Spectroscopy : -NMR detects aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet near δ 9–10 ppm). IR confirms carbonyl stretches (C=O at ~1650–1700 cm) and N–O bonds (~1250 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For example, a related furan-carboxamide solvate (N,N-dimethylformamide) was analyzed using SHELX software, achieving an R-factor of 0.049 .

Q. How can researchers design in vitro assays to evaluate the compound’s cytotoxicity?

- Answer : Use cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa or MCF-7). Reference safety data from structurally similar compounds (e.g., acute oral toxicity LD > 300 mg/kg in rats) to establish safe handling protocols. Include negative controls and dose-response curves (0.1–100 µM) to assess IC values .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of structural refinement for this compound?

- Answer : SHELXL refines small-molecule structures against high-resolution X-ray data. Key steps include:

- Assigning anisotropic displacement parameters for non-hydrogen atoms.

- Modeling disorder using PART instructions.

- Validating hydrogen-bonding networks (e.g., O–H···O interactions) with SHELXPRO .

- Example : A furan-carboxamide solvate’s crystal structure (space group ) was resolved with SHELXL, confirming intramolecular H-bonding between the hydroxyl and carbonyl groups .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry).

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to distinguish isomers. For oxidation byproducts, LC-MS/MS can identify quinone derivatives (common in hydroxyl-substituted furans) .

- Cross-Validation : Compare -NMR with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Answer :

- Modifications : Introduce substituents at the furan ring (e.g., halogens for lipophilicity) or the hydroxamic acid group (e.g., methyl vs. ethyl for steric effects).

- Assays : Test analogs against enzymatic targets (e.g., HDAC inhibition) using fluorogenic substrates. A study on anthraquinone-linked furyl-carboxamides showed enhanced anticancer activity with electron-withdrawing groups .

Q. What computational methods predict the degradation pathways of this compound under physiological conditions?

- Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., N–O bond cleavage).

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 7.4) to track ester or amide bond stability. PubChem data (e.g., InChIKey, SMILES) enable docking studies with proteases .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Answer :

- HPLC-UV/MS : Develop a gradient elution method (C18 column, 0.1% formic acid in acetonitrile/water). Validate linearity (R > 0.99), LOD (≤10 ng/mL), and recovery (>90%) per ICH guidelines.

- Stability Testing : Assess photodegradation (ICH Q1B) and thermal decomposition (40°C/75% RH for 4 weeks) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.